![molecular formula C26H24N4 B255038 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine, also known as FIPA, is a small molecule compound with potential applications in scientific research.
Mecanismo De Acción
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine acts as a partial agonist at serotonin and dopamine receptors, meaning it can activate these receptors to a certain extent but not fully. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to an overall increase in neurotransmitter activity. This compound also acts as an antagonist at certain other receptors, including the histamine H1 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to an overall increase in neurotransmitter activity. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to have anti-inflammatory effects in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound also has a well-defined mechanism of action and has been extensively studied in animal models. However, this compound has some limitations, including its limited selectivity for certain receptors and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine. One area of interest is the development of more selective this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential therapeutic applications in humans, particularly in the treatment of depression and anxiety disorders. Finally, further research is needed to fully understand the mechanisms underlying this compound's effects on neurotransmitter systems and to identify potential off-target effects.
Métodos De Síntesis
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine can be synthesized using a variety of methods, including the reaction of 9H-fluorene-9-carbaldehyde with indole-3-carboxaldehyde in the presence of piperazine and a base catalyst. Other methods involve the use of different aldehydes and amines as starting materials. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, including serotonin and dopamine receptors. This compound has also been investigated for its potential use in treating depression and anxiety disorders.
Propiedades
Fórmula molecular |
C26H24N4 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine |
InChI |
InChI=1S/C26H24N4/c1-3-10-23-21(8-1)22-9-2-4-11-24(22)26(23)29-13-15-30(16-14-29)28-18-19-17-27-25-12-6-5-7-20(19)25/h1-12,17-18,26,28H,13-16H2/b19-18+ |
Clave InChI |
WBAGIDWSVVKJMY-VHEBQXMUSA-N |
SMILES isomérico |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N/C=C/5\C=NC6=CC=CC=C65 |
SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)NC=C5C=NC6=CC=CC=C65 |
SMILES canónico |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)NC=C5C=NC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)

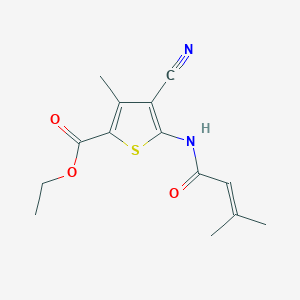
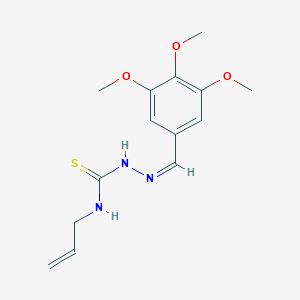
![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)
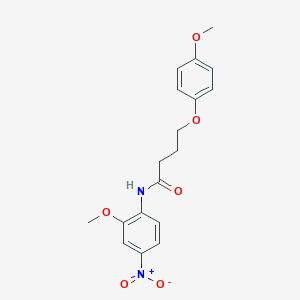
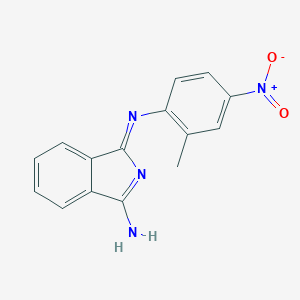
![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
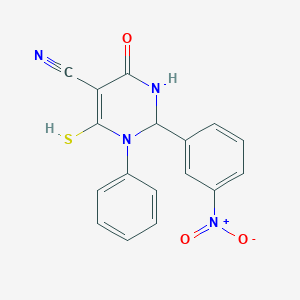
![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)
